molecular formula C23H20N6O2S2 B2984503 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852436-97-6

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2984503
CAS No.: 852436-97-6
M. Wt: 476.57
InChI Key: YJCBZEIJYAHPTN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Key structural features include:

  • A 4-ethoxyphenyl substituent at the 3-position of the triazolo ring.
  • A thioether linkage (-S-) connecting the pyridazine moiety to an acetamide group.

Its design likely targets kinase inhibition or epigenetic regulation, given the structural resemblance to bioactive triazolo-pyridazine derivatives reported in oncology and stem cell research .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2S2/c1-3-31-16-7-5-15(6-8-16)22-27-26-19-10-11-21(28-29(19)22)32-13-20(30)25-23-24-17-9-4-14(2)12-18(17)33-23/h4-12H,3,13H2,1-2H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCBZEIJYAHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been reported to interact with their targets through various mechanisms, such as dna intercalation

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been reported to affect various biochemical pathways. More research is needed to identify the specific biochemical pathways affected by this compound.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are currently unknown. Similar compounds have been reported to have various pharmacokinetic properties

Result of Action

The specific molecular and cellular effects of this compound are currently unknown. Similar compounds have been reported to have various effects, such as anticonvulsant activity

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Similar compounds have been reported to have various properties under different environmental conditions

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule belonging to the class of phenylpyridazines. Its structure combines a triazole ring with a pyridazine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S, with a molecular weight of approximately 405.46 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its reactivity and potential biological properties. The compound's structural features may enhance its lipophilicity, facilitating better interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of triazolo-pyridazines can inhibit the growth of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds often fall within the range of 0.1 to 5 μM, indicating potent activity against these cell lines .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Kinases : Many triazolo-pyridazine derivatives have been identified as c-Met kinase inhibitors. For example, compounds like 12e showed IC50 values against c-Met kinase comparable to established inhibitors .
  • Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have shown that these compounds can induce apoptosis in cancer cells, promoting cell cycle arrest in the G0/G1 phase .

Comparative Analysis

A comparison of related compounds reveals varying degrees of biological activity:

Compound NameStructureIC50 (μM)Biological Activity
12eTriazolo-pyridazine1.06 ± 0.16 (A549)Anticancer
22iTriazolo-pyrazine0.83 ± 0.07 (A549)Anticancer
WAY-270329Phenylpyridazine derivativeNot specifiedPotential kinase inhibitor

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Triazolo-Pyrimidine Derivatives : A series of novel derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase and cytotoxicity against A549 and MCF-7 cell lines. The most promising compound exhibited significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells .
  • Discovery of c-Met Inhibitors : Another study focused on triazolo-pyrazine derivatives demonstrated that certain compounds could inhibit c-Met effectively at nanomolar concentrations while also showing substantial anticancer activity across various cell lines .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent groups and linkage types, which critically influence physicochemical properties and biological activity.

Compound Name / ID Core Structure Substituents (Position) Linkage Type Molecular Formula Key Bioactivity (If Reported)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(4-ethoxyphenyl); 6-(thioacetamide) Thioether C₂₃H₂₁N₅O₂S₂ Not explicitly reported (inference)
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-methyl; 6-(N-methylacetamide-phenyl) Amide C₁₆H₁₆N₆O Lin-28/let-7 interaction blockade
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine [1,2,4]triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl); 6-(ethoxyamine) Ether C₁₄H₁₅N₅O₂ No bioactivity reported (safety data)
Key Observations:

The thioether linkage may confer metabolic stability over ether or amide bonds, as sulfur-containing groups resist enzymatic hydrolysis .

Bioactivity Implications :

  • The analog in demonstrated epigenetic modulation via Lin-28/let-7 pathway inhibition, leading to cancer stem cell (CSC) differentiation. Structural similarities suggest the target compound may share this mechanism, though substituent differences (e.g., ethoxy vs. methyl groups) could alter binding specificity .

NMR Profiling Insights :

  • Comparative NMR studies (e.g., chemical shift analysis in ) indicate that substituent modifications in regions analogous to "positions 39–44" (cf. ) significantly alter electron density and steric effects. For the target compound, the ethoxyphenyl and thioacetamide groups may perturb these regions, influencing receptor interactions.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis of structurally similar triazolo-pyridazine and benzothiazole derivatives typically involves multi-step routes. For example:

  • Step 1 : Condensation of substituted phenylhydrazines with pyridazine precursors to form the triazolo-pyridazine core .
  • Step 2 : Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyridazine derivative (e.g., using NaH in DMF at 60°C) .
  • Step 3 : Acetamide coupling using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in THF) . Key optimization parameters include solvent choice (e.g., DMF vs. acetonitrile), catalyst (e.g., Pd/C for dehalogenation), and reaction time .

Q. How can the compound’s structural purity be validated?

Use a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, thioether signals at δ 3.5–4.0 ppm) .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S content (deviation <0.3% indicates purity) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C_{22H19_{19}N5_5O2_2S2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yield in the final coupling step?

Contradictions in yield data for similar compounds (e.g., 30–75% yields in triazolo-thiadiazine syntheses) suggest:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalyst modulation : Use Pd(OAc)2_2 or CuI for Ullmann-type couplings to enhance thioether bond formation .
  • Temperature control : Gradual heating (40–80°C) prevents decomposition of thermally labile acetamide groups .
  • Byproduct analysis : TLC or HPLC monitoring identifies side products (e.g., hydrolyzed esters or oxidized thiols) .

Q. What experimental strategies are effective for evaluating biological activity?

For triazolo-pyridazine derivatives, prioritize:

  • In vitro assays :
  • Anticancer : MTT assays against cancer cell lines (e.g., IC50_{50} determination for HepG2 or MCF-7) .
  • Antimicrobial : Broth microdilution to assess MIC values against Gram-positive/negative bacteria .
    • Target engagement : Molecular docking (e.g., using AutoDock Vina) to predict binding to kinases or tubulin, validated by SPR or ITC .
    • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to quantify half-life and CYP450 interactions .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Synthesize analogs with modified ethoxyphenyl (e.g., 4-fluoro, 4-methyl) or benzothiazole (e.g., 5-nitro) groups .
  • Pharmacophore mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .
  • Data normalization : Apply multivariate regression to account for confounding variables (e.g., logP, solubility) .

Q. How to resolve contradictions in reported activity data across studies?

Discrepancies (e.g., conflicting IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Verify storage conditions (e.g., -80°C under nitrogen) and reconstitute fresh DMSO stocks .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Methodological Tables

Table 1 : Key Synthetic Parameters for Triazolo-Pyridazine Derivatives

StepReagents/ConditionsYield RangeKey Challenges
Core FormationPhenylhydrazine, EtOH reflux50–65%Competing cyclization byproducts
Thioether CouplingNaH, DMF, 60°C40–70%Sensitivity to moisture
Acetamide LinkageChloroacetyl chloride, Et3_3N55–80%Hydrolysis under acidic conditions

Table 2 : Biological Assay Design for Anticancer Evaluation

Assay TypeCell LineEndpointPositive Control
MTTHepG2IC50_{50} (48 hr)Doxorubicin
Apoptosis (Annexin V)MCF-7% Caspase-3 activationCisplatin
Clonogenic SurvivalA549Colony count reductionPaclitaxel

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